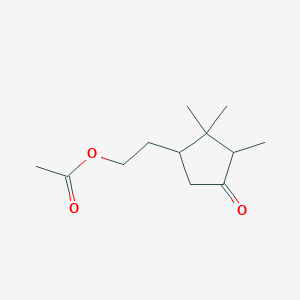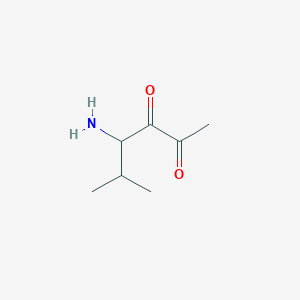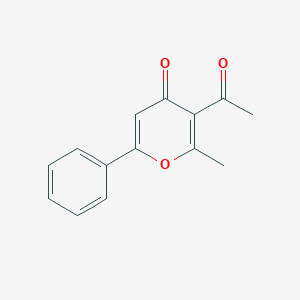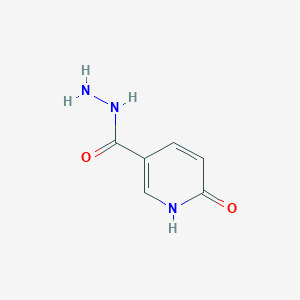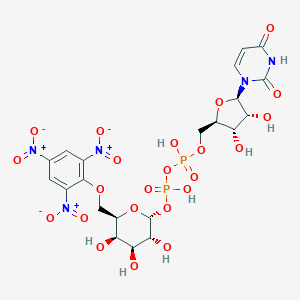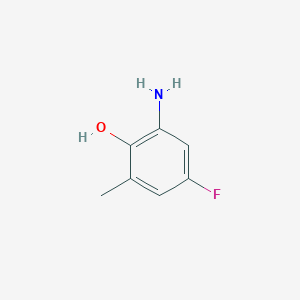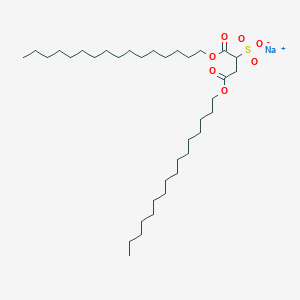
Buddlejasaponin IV
Descripción general
Descripción
Buddlejasaponin IV is a natural product found in Clinopodium gracile, Clinopodium micranthum, and other organisms . It has been studied for its potential anti-inflammatory and anti-cancer properties .
Synthesis Analysis
Buddlejasaponin IV is an oleanane-type triterpene saponin that was isolated from the aerial parts of Buddleja japonica HEMSL . The structure of Buddlejasaponin IV was elucidated based on chemical and spectroscopic studies .Molecular Structure Analysis
The molecular formula of Buddlejasaponin IV is C48H78O18 . Its molecular weight is 943.1 g/mol . The structure of Buddlejasaponin IV was determined using various spectroscopic techniques .Chemical Reactions Analysis
Buddlejasaponin IV has been studied for its potential to induce apoptosis in cancer cells . It has also been found to inhibit the production of NO, PGE2, and TNF-α, which are involved in inflammation .Aplicaciones Científicas De Investigación
Cancer Treatment
Buddlejasaponin IV (BS-IV) has been found to induce apoptotic cell death in HT-29 human colorectal cancer cells . It activates the mitochondrial-dependent apoptotic pathway and reduces α2β1 integrin-mediated adhesion . This suggests that BS-IV could be a potential therapeutic agent for colorectal cancer.
Chemoprevention
The chemopreventive activity of BS-IV has been investigated using various assays such as cell viability, DNA fragmentation, caspase-3 activity, anoikis, cell adhesion, and flow cytometry . It has been found to significantly reduce cell viability and cause DNA fragmentation in HT-29 human colorectal cancer cells .
Anti-inflammatory Activity
BS-IV has been found to have anti-inflammatory effects. It inhibits NO, PGE2, and TNF-α production . It also reduces lipopolysaccharide (LPS)-induced levels of iNOS and COX-2 at the protein levels, and iNOS, COX-2, TNF-α, interleukin (IL)-1β, and IL-6 mRNA expression in RAW 264.7 macrophages .
Inhibition of NF-κB Activation
BS-IV inhibits the LPS-induced activation of nuclear factor-kB (NF-κB), a transcription factor necessary for proinflammatory mediators, iNOS, COX-2, TNF-α, IL-1β, and IL-6 expression . This effect is accompanied by a parallel reduction in IκB-α degradation and phosphorylation, and by the nuclear translocation of the NF-κB p65 subunit .
Potential Therapeutic Agent for Inflammatory Diseases
Given its anti-inflammatory effects and its ability to inhibit the activation of NF-κB, BS-IV could potentially be used as a therapeutic agent for treating inflammatory diseases .
Mecanismo De Acción
Target of Action
Buddlejasaponin IV primarily targets iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These are key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation .
Mode of Action
Buddlejasaponin IV inhibits the expression of iNOS and COX-2 at the protein level, and also reduces the mRNA expression of iNOS, COX-2, TNF-α (tumor necrosis factor-alpha), IL-1β (interleukin-1 beta), and IL-6 (interleukin-6) in a concentration-dependent manner . This suggests that the compound’s action occurs at the transcriptional level .
Biochemical Pathways
Buddlejasaponin IV affects the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . NF-κB is a transcription factor that regulates genes involved in inflammation. Buddlejasaponin IV inhibits the activation of NF-κB, reducing the degradation and phosphorylation of IκB-α (inhibitor of kappa B alpha), and preventing the nuclear translocation of the NF-κB p65 subunit . This leads to the downregulation of proinflammatory mediators, including iNOS, COX-2, TNF-α, IL-1β, and IL-6 .
Result of Action
The inhibition of iNOS, COX-2, TNF-α, IL-1β, and IL-6 expressions by blocking NF-κB activation results in the anti-inflammatory effects of Buddlejasaponin IV . It also induces apoptosis via the mitochondrial-dependent pathway by increasing the ratio of Bax to Bcl-2 and activating caspases . Furthermore, it inhibits α2β1 integrin-mediated cell adhesion and signaling, and inhibits the lung metastasis of colon cancer cells .
Safety and Hazards
According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Buddlejasaponin IV . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to avoid letting the chemical enter drains and to collect and arrange for proper disposal .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-22-30(53)37(65-39-35(58)33(56)31(54)23(18-49)62-39)38(66-40-36(59)34(57)32(55)24(19-50)63-40)41(61-22)64-29-10-11-43(4)25(44(29,5)20-51)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-60-48)28(52)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,43+,44+,45-,46+,47-,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJDRINEGANBIK-ARKKLDSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315819 | |
| Record name | Buddlejasaponin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buddlejasaponin IV | |
CAS RN |
139523-30-1 | |
| Record name | Buddlejasaponin IV | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139523-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buddlejasaponin IV | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139523301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buddlejasaponin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUDDLEJASAPONIN IV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ7J643R5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



